molecular formula C9H16Cl2N4 B13546620 2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride CAS No. 66522-35-8

2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride

Cat. No.: B13546620
CAS No.: 66522-35-8
M. Wt: 251.15 g/mol
InChI Key: LYQWFECJUVMSPG-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride is a chemical compound with the molecular formula C9H14N4·2HCl It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride typically involves the reaction of 2-methyl-3-chloropyrazine with piperazine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

2-Methyl-3-(piperazin-1-yl)pyrazinedihydrochloride is unique due to its specific combination of pyrazine and piperazine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

66522-35-8

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

2-methyl-3-piperazin-1-ylpyrazine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H

InChI Key

LYQWFECJUVMSPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCNCC2.Cl.Cl

Origin of Product

United States

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